3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine

Oligonucleotide Synthesis Protecting Group Strategy Nucleoside Chemistry

Standard unprotected 2'-fluorouridine or bis-silylated analogs introduce extra deprotection steps and reduce yields in siRNA synthesis. This mono-3'-O-TBDMS protected form solves that bottleneck: - Direct 5'-DMT protection and 3'-phosphitylation without selective deprotection. - TBDMS hydrolysis ~100x faster than TBDPS for mild, controlled final deprotection. - Enables 2'-F incorporation with +1.8°C/Tm per residue and >50% plasma stability at 24h (vs <1min unmodified). Preferred precursor for inclisiran/vutrisiran-scale GMP synthesis. ≥97% coupling efficiency documented.

Molecular Formula C15H25FN2O5Si
Molecular Weight 360.45 g/mol
Cat. No. B1436364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine
Molecular FormulaC15H25FN2O5Si
Molecular Weight360.45 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)CO
InChIInChI=1S/C15H25FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h6-7,9,11-13,19H,8H2,1-5H3,(H,17,20,21)/t9-,11-,12-,13-/m1/s1
InChIKeyKKWGVZHEXOEALO-OJAKKHQRSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-TBDMS-2'-Fluorouridine: Protected Nucleoside Building Block


3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine (CAS 1445379-59-8) is a modified nucleoside derivative, specifically a protected intermediate of 2'-deoxy-2'-fluorouridine. Its key structural features include a fluorine atom at the 2'-position of the ribose sugar and a tert-butyldimethylsilyl (TBDMS) protecting group at the 3'-hydroxyl position . This compound is primarily utilized as a building block in the synthesis of oligonucleotides for research and therapeutic applications, where the 2'-fluoro modification is known to enhance nuclease resistance and binding affinity [1].

1 Direct phosphoramidite precursor with free 5'-OH
2 2'-F modification enforces C3'-endo sugar pucker for RNA affinity
3 Mono-3'-O-TBDMS protection streamlines solid-phase synthesis

Advantages of 3'-O-TBDMS-2'-Fluorouridine Over Analogs


Direct substitution with the unprotected parent compound, 2'-deoxy-2'-fluorouridine (CAS 784-71-4) , or analogs with alternative protecting groups like 5'-O-TBDMS-2'-deoxy-2'-fluorouridine (CAS 122757-48-6) [1] or 3',5'-bis-O-TBDMS-2'-deoxy-2'-fluorouridine (CAS 139878-36-7) , is not feasible in automated oligonucleotide synthesis. The unprotected nucleoside lacks the necessary orthogonal protection for selective chain elongation. The precise regiospecificity of the 3'-O-TBDMS group on the target compound is critical for sequential coupling steps in standard phosphoramidite chemistry, ensuring that the 5'-hydroxyl remains available for chain extension while the 3'-position is blocked. Using an incorrectly protected analog will lead to undesired side reactions, poor coupling efficiency, and failed synthesis, directly impacting experimental reproducibility and product yield.

Unprotected 2'-F-dU Direct phosphitylation may cause non-selective 5'-OH reactions, reducing purity.
3',5'-bis-O-TBDMS analog Requires selective 5'-desilylation step; TBDMS migration risk may lower yield.
TBDPS protecting group Much slower acidic hydrolysis may require harsher deprotection, risking 2'-F degradation.

3'-O-TBDMS-2'-Fluorouridine: Quantitative Comparative Evidence


Plasma Stability: 2'-F vs. 2'-OH siRNA

The 3'-O-TBDMS protection on 2'-deoxy-2'-fluorouridine is a key structural differentiator from other silyl-protected analogs. For instance, 3',5'-bis-O-TBDMS-2'-deoxy-2'-fluorouridine (CAS 139878-36-7) is a fully protected building block, while 5'-O-TBDMS-2'-deoxy-2'-fluorouridine (CAS 122757-48-6) [1] offers the opposite regiospecificity. The mono-3'-O-TBDMS derivative is specifically required for standard 3'→5' direction solid-phase synthesis, where the 5'-hydroxyl must be free for phosphoramidite coupling. This regiospecificity is not a matter of superior activity but of absolute necessity for the intended chemical process.

Plasma stability
Head-to-head
>24-fold longer 50% degradation time vs. 2'-OH
Supports plasma stability endpoint evaluation
Human plasma incubation; 2'-F siRNA retains >25% at 48 h
Oligonucleotide Synthesis Protecting Group Strategy Nucleoside Chemistry

Duplex Thermal Stability: 2'-F vs. 2'-OMe and RNA

Reputable vendors provide specific quantitative metrics for the target compound. One supplier specifies a purity of >99% and a storage condition of 2-8°C [1]. Another source notes a purity of ≥95% with the same storage requirement . These are not measures of biological potency but are critical technical specifications for ensuring reproducible results in chemical synthesis.

Duplex thermal stability
Head-to-head
Highest Tm: 2'-F > 2'-O-propyl > 2'-OMe > RNA
Supports target binding affinity evaluation
+1.8°C per 2'-F residue in chimeric duplexes
Quality Control Chemical Storage Procurement Specification

3'-O-TBDMS-2'-Fluorouridine: Procurement and Application Scenarios


Therapeutic siRNA with Extended Plasma Half-Life

The primary application for this compound is as a key building block in the automated, solid-phase synthesis of DNA or RNA oligonucleotides. Its specific 3'-O-TBDMS protection allows for controlled, sequential addition of nucleotides from the 3' to 5' end. This is essential for incorporating the nuclease-resistant 2'-fluoro modification at specific positions within a therapeutic oligonucleotide sequence, such as in siRNA or antisense oligos. The correct regiospecificity is paramount for successful synthesis [1].

High-Affinity Antisense Oligonucleotides

As a protected intermediate, this compound is used in multi-step synthetic routes to create more complex molecules. The TBDMS group acts as a temporary protecting group for the 3'-hydroxyl, which can be selectively removed with fluoride ions (e.g., TBAF) without affecting other base-labile groups. This allows for further functionalization at the 3'-position or subsequent deprotection to yield the free 2'-deoxy-2'-fluorouridine nucleoside . It serves as a precursor for synthesizing antiviral or anticancer prodrug candidates where the 2'-fluoro modification is a key pharmacophore.

Application
Selection Property
Validation Focus
siRNA plasma stability studies
2'-F modification for nuclease resistance
Plasma stability half-life endpoint
High-affinity antisense oligonucleotide design
High duplex thermal stability per 2'-F residue
Tm and target binding affinity evaluation
RNase L substrate-inhibitor studies
2'-F retains enzyme binding while blocking catalysis
RNase L inhibition kinetics
Oligonucleotide manufacturing process development
Mono-3'-O-TBDMS streamlines phosphoramidite synthesis
Process scalability and purity consistency
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